![molecular formula C17H11Cl2NO3 B2513039 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate CAS No. 338777-07-4](/img/structure/B2513039.png)

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

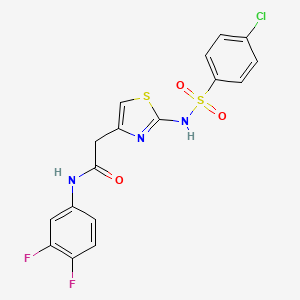

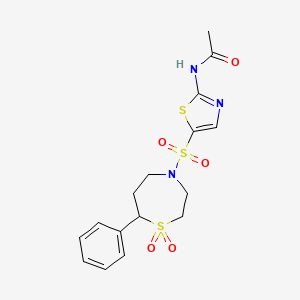

“[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate” is a chemical compound with the molecular formula C17H11Cl2NO3 . It has a molecular weight of 348.18 . The compound is a solid in its physical form .

Synthesis Analysis

The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound undergoes esterification with methanol and subsequent hydrazination, salt formation, and cyclization to afford 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The InChI code for the compound is 1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it undergoes room temperature Pd-mediated hydrodehalogenation with KF and polymethylhydrosiloxane (PMHS) to yield methyl benzoate . It also undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of bis-carbene palladium complex catalyst to yield methyl-(4-phenyl)-benzoate .Physical And Chemical Properties Analysis

The compound is a solid in its physical form . It has a molecular weight of 348.18 . The InChI code for the compound is 1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 , which provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of “[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate”:

Antiviral Applications

Research has shown that derivatives of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate exhibit significant antiviral properties. These compounds have been tested against various viruses, including the tobacco mosaic virus (TMV), demonstrating potential as antiviral agents . The mechanism involves inhibition of viral replication, making them promising candidates for developing antiviral drugs.

Antibacterial Applications

The compound has also been explored for its antibacterial properties. Studies indicate that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.

Antifungal Applications

In addition to its antiviral and antibacterial properties, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate has shown efficacy against various fungal pathogens . This includes common agricultural pests, suggesting its use in developing fungicides for crop protection.

Anticancer Applications

Research has indicated that derivatives of this compound may possess anticancer properties. These compounds have been tested in vitro against various cancer cell lines, showing potential to inhibit cell proliferation and induce apoptosis . This opens up possibilities for their use in cancer treatment.

Antioxidant Applications

Finally, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate has been studied for its antioxidant properties. It has shown the ability to scavenge free radicals and reduce oxidative stress, which could have various therapeutic applications, including in the prevention of oxidative stress-related diseases.

Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides [Synthesis and antitubercular activity of new -5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides : [Synthesis and antitubercular activity of new -5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives : Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides : Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds with the 1,3,4-oxadiazole ring system have shown a wide variety of pharmacological activities .

Mode of Action

It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .

Propiedades

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO3/c18-13-5-1-11(2-6-13)16-9-15(20-23-16)10-22-17(21)12-3-7-14(19)8-4-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXKRYXEHLHHFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2512961.png)

![5-chloro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2512962.png)

![2-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2512964.png)

![5-Chloro-6-[3-[(4-cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2512965.png)

![N-(3,4-dimethoxybenzyl)-4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2512976.png)

![2-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B2512978.png)